molecular formula C8H5IN2O B2641224 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one CAS No. 1601078-87-8

3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Cat. No.: B2641224
CAS No.: 1601078-87-8
M. Wt: 272.045
InChI Key: RPHOYZBKDSHDFP-UHFFFAOYSA-N
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Description

3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one is a heterocyclic compound with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol It is a derivative of naphthyridine, characterized by the presence of an iodine atom at the 3-position and a keto group at the 4-position

Preparation Methods

The synthesis of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with an appropriate aldehyde followed by iodination can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine derivatives or reduction to yield dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one can be compared with other naphthyridine derivatives, such as:

Properties

IUPAC Name

3-iodo-1H-1,6-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-4-11-7-1-2-10-3-5(7)8(6)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHOYZBKDSHDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C(C2=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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